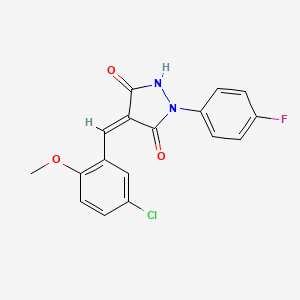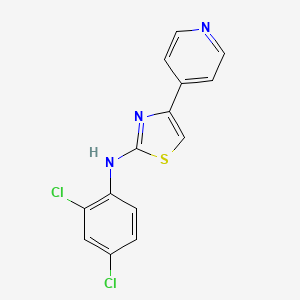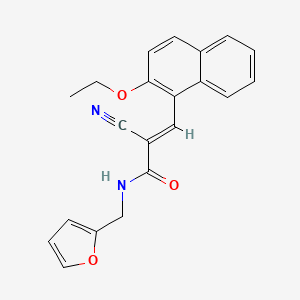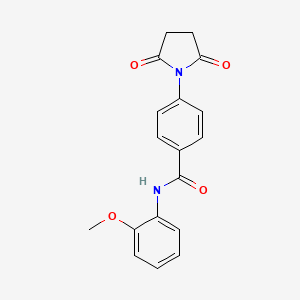
4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione, also known as CMBP, is a pyrazolidinedione derivative that has been synthesized for its potential use as a pharmaceutical drug. CMBP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mecanismo De Acción
The exact mechanism of action of 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione is not yet fully understood, but it is believed to work by inhibiting certain enzymes and pathways in the body. This inhibition can lead to a range of effects, including anti-inflammatory and antitumor activity.
Biochemical and Physiological Effects
4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, antitumor, and analgesic activity. It has also been shown to have a positive effect on glucose metabolism, making it a potential treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione in lab experiments is its ability to exhibit a range of effects, making it a versatile compound for researchers to work with. However, one limitation is that the exact mechanism of action is not yet fully understood, which can make it difficult to design experiments that target specific pathways or enzymes.
Direcciones Futuras
There are several future directions for research on 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione. One area of interest is its potential use as a treatment for diabetes, given its positive effect on glucose metabolism. Another area of interest is its potential use in the treatment of cancer, given its antitumor effects. Further research is also needed to fully understand the mechanism of action of 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione can be synthesized through a multistep process involving the reaction of 5-chloro-2-methoxybenzaldehyde with 4-fluoroaniline to produce an intermediate compound. This intermediate is then reacted with 3,5-pyrazolidinedione to yield the final product, 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione.
Aplicaciones Científicas De Investigación
4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione has been the subject of several scientific studies, with researchers investigating its potential applications in the field of medicine. One study found that 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione exhibited anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis. Another study found that 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione had antitumor effects, suggesting that it could be used in the treatment of cancer.
Propiedades
IUPAC Name |
(4Z)-4-[(5-chloro-2-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O3/c1-24-15-7-2-11(18)8-10(15)9-14-16(22)20-21(17(14)23)13-5-3-12(19)4-6-13/h2-9H,1H3,(H,20,22)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZDKFFIWPRPHF-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5819500.png)



![ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate](/img/structure/B5819525.png)
![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)


![N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5819563.png)


![1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5819591.png)
